molecular formula C23H34N2O5S B12297232 (S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid

(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid

Cat. No.: B12297232
M. Wt: 450.6 g/mol
InChI Key: QYMGILRZBZJIHU-BPNQMYTISA-N
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Description

(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a spiro[indene-piperidine] core, a tert-butoxycarbonyl (Boc) protecting group, and a dimethylethylsulfinamido moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid typically involves multiple steps, including the formation of the spiro[indene-piperidine] core, the introduction of the Boc protecting group, and the attachment of the dimethylethylsulfinamido moiety. One common approach is to start with the synthesis of the spiro[indene-piperidine] core through a cyclization reaction, followed by the protection of the amine group with the Boc group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The dimethylethylsulfinamido moiety may also play a role in stabilizing the compound’s interaction with its targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1’-(tert-Butoxycarbonyl)-1-(®-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4’-piperidine]-6-carboxylic acid is unique due to its spiro[indene-piperidine] core, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable tool in the design of novel compounds with tailored properties .

Properties

Molecular Formula

C23H34N2O5S

Molecular Weight

450.6 g/mol

IUPAC Name

(3S)-3-(tert-butylsulfinylamino)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,4'-piperidine]-5-carboxylic acid

InChI

InChI=1S/C23H34N2O5S/c1-21(2,3)30-20(28)25-11-9-23(10-12-25)14-16-8-7-15(19(26)27)13-17(16)18(23)24-31(29)22(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3,(H,26,27)/t18-,31?/m1/s1

InChI Key

QYMGILRZBZJIHU-BPNQMYTISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)C(=O)O

Origin of Product

United States

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